1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula and a CAS number of 1330756-29-0. It is classified under dihydropyrimidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a pyrimidine ring with a carbonitrile group and a ketone, contributing to its reactivity and potential applications in pharmaceuticals.
The synthesis of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can be achieved through various methods. A common approach involves the one-pot reaction of starting materials such as methyl iodide, potassium carbonate, and ethylcyanoacetate in a solvent like dimethylformamide (DMF). The reaction typically requires stirring at room temperature for several hours, followed by precipitation in cold water and recrystallization from glacial acetic acid .
The molecular structure of 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile consists of a six-membered pyrimidine ring with:
The compound's structural characteristics allow for various intermolecular interactions, which are crucial for its biological activity .
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo several chemical reactions that enhance its utility in synthetic chemistry. Key reactions include:
The synthesis of derivatives often involves refluxing with aromatic aldehydes or other nucleophiles in the presence of glacial acetic acid for several hours .
The mechanism of action for 1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile primarily involves its interaction with biological targets such as enzymes or receptors. For instance, molecular docking studies have shown that certain derivatives exhibit high affinity towards cyclin-dependent kinase 4 (CDK4) proteins, which are crucial in cell cycle regulation. These interactions suggest potential applications in cancer therapy by inhibiting tumor growth through cell cycle arrest .
Molecular docking studies indicate that specific derivatives possess favorable binding energies and hydrogen bonding interactions with the target proteins, enhancing their potential as therapeutic agents .
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) confirm the presence of key functional groups and structural integrity .
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has significant applications in medicinal chemistry:
Research continues to explore its efficacy and safety profiles in various therapeutic contexts, highlighting its importance in drug discovery and development .
The dihydropyrimidine (DHPM) scaffold, first synthesized via the Biginelli reaction in 1891, has evolved from a synthetic curiosity to a cornerstone of medicinal chemistry. Early DHPM derivatives exhibited limited bioactivity, but the discovery of their calcium channel-blocking properties in the 1980s (exemplified by monatepil) ignited interest in their therapeutic potential. Modern drug discovery exploits this scaffold for its structural plasticity, enabling targeted modifications for diverse pathologies. The incorporation of electron-withdrawing groups—particularly the carbonitrile moiety at the C5 position—marked a pivotal advancement, enhancing hydrogen-bonding capacity and dipole moments critical for target engagement. For instance, derivatives like 4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS 287917-60-6) emerged as key intermediates for antitumor and anti-infective agents [2] [6]. Contemporary research focuses on hybridization strategies, merging DHPM cores with pharmacophores like 1,3,4-oxadiazole or coumarin to refine bioactivity, as seen in selective COX-2 inhibitors [3].
Table 1: Evolution of Key Dihydropyrimidine Derivatives in Drug Discovery
Time Period | Key Advancement | Representative Compound | Therapeutic Application |
---|---|---|---|
1891–1980s | Biginelli multicomponent reaction developed | Ethyl 4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | Synthetic intermediate |
1980s–2000s | Calcium channel modulation identified | Monatepil | Antihypertensive |
2000s–Present | C5-Carbonitrile derivatives optimized | 4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Anticancer/anti-inflammatory intermediates |
2010s–Present | Hybrid scaffolds for target selectivity | Pyrimidine-5-carbonitrile–coumarin hybrids | COX-2 inhibitors |
1-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (C₆H₅N₃O₂) exemplifies strategic molecular design, where each substituent fine-tunes electronic and steric properties. The 1-methyl group at N1 stabilizes the enol tautomer, while the oxo function at C6 enables keto-enol tautomerism, facilitating hydrogen bonding with biological targets like COX-2 or PI3K kinases. Crucially, the C5-carbonitrile (–C≡N) acts as a bioisostere for carboxylic acids or nitro groups, enhancing membrane permeability due to its moderate logP (predicted: 0.25) and reducing metabolic vulnerability [1] [5]. This configuration yields a dipole moment (~4.5 D) ideal for engaging polar enzyme pockets, as demonstrated in docking studies where the nitrile forms hydrogen bonds with Ser530 of COX-2 [3]. Compared to unsubstituted dihydropyrimidines, this derivative shows 3-fold greater in vitro potency in cyclooxygenase inhibition due to optimized electron distribution [3] [5].
Table 2: Impact of Substituents on Physicochemical and Pharmacological Properties
Position | Substituent | Electronic Effect | Role in Bioactivity | Target Engagement Example |
---|---|---|---|---|
N1 | Methyl | +I (inductive) effect | Blocks oxidation; stabilizes tautomer | PI3Kα hinge region binding |
C5 | Carbonitrile (–CN) | –M (mesomeric) effect | Enhances dipole moment; H-bond acceptor | Hydrogen bonding to COX-2 Ser530 |
C6 | Oxo (=O) | Strong –M effect | Enables enolization; participates in H-bonding | Coordination with mTOR catalytic site |
C4/C2 | H or aryl/amino groups | Variable resonance contributions | Modulates ring planarity and solubility | π-Stacking in kinase hydrophobic pockets |
Hybridization of 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with pyrazole derivatives creates synergistic pharmacophores that enhance target affinity and selectivity. Pyrazole’s bidentate hydrogen-bonding capability (via N1/N2) complements the pyrimidine core’s planar geometry, enabling dual binding to adjacent residues in enzymes. For instance, hybrids like 6-(1H-indol-2-yl)-4,5-dihydropyrimidine-5-carbonitrile exhibit dual anti-inflammatory and analgesic properties, surpassing indomethacin in GI safety profiles [3]. Molecular docking of pyrimidine-pyrazole hybrids in COX-2 reveals simultaneous interactions: the pyrimidine nitrile binds Ser530, while the pyrazole ring anchors Tyr385 via π-π stacking, reducing IC₅₀ values to 0.041–0.081 μM [3] [6]. Synthetic routes leverage multicomponent reactions (MCRs), such as the condensation of hydrazine hydrate with diketones, achieving 85–93% yields under solvent-free conditions [7]. These hybrids demonstrate 5- to 10-fold improved potency over parent compounds in PI3K/mTOR inhibition (e.g., compound 12b IC₅₀ = 0.10 μM against leukemia SR cells) by exploiting complementary hydrophobic pockets [6].
Table 3: Bioactivity of Pyrimidine-5-carbonitrile Hybrid Systems
Hybrid System | Synthetic Route | Key Biological Activity | Potency (IC₅₀/ED₅₀) | Target |
---|---|---|---|---|
Pyrimidine-1,3,4-oxadiazole | Cyclocondensation of hydrazides | COX-2 inhibition | 0.041 μM (COX-2) | Anti-inflammatory |
Pyrimidine-coumarin | Pechmann condensation | Dual PI3K/mTOR inhibition | 0.09 μM (SR leukemia cells) | Anticancer |
Pyrimidine-pyrazole | MCR of aldehydes, malononitrile, hydrazine | DHFR inhibition | 0.10 μg/mL (B. subtilis) | Antibacterial |
Morpholinopyrimidine-Schiff base | Schiff base formation | Apoptosis induction in leukemia | 0.10 ± 0.01 μM (SR cells) | Anticancer |
Molecular Basis of Enhanced Activity: The spatial orientation of pyrimidine-pyrazole hybrids allows deep penetration into kinase ATP pockets. As illustrated in COX-2 docking studies, the pyrimidine ring occupies the hydrophobic cleft near Val349, while the pyrazole’s N2 atom donates a hydrogen bond to His90 [3] [6]. This multi-point binding is unattainable with non-hybridized scaffolds.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: